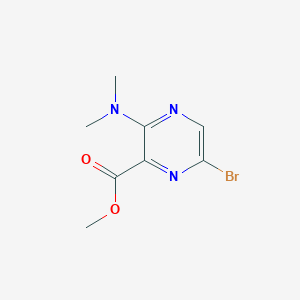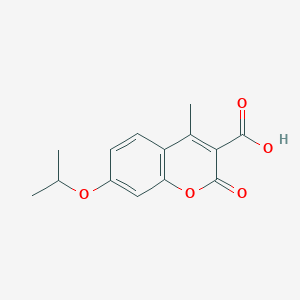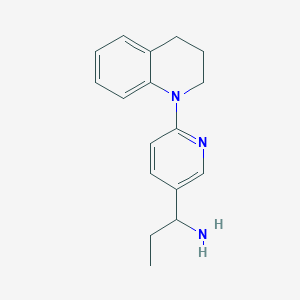![molecular formula C18H20O2 B15065371 (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with indeno[1,2-c]pyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where specific atoms or groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno[1,2-c]pyran derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Hexylidene derivatives: Compounds with similar alkylidene groups, which influence their reactivity and applications.
Uniqueness
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one stands out due to its specific structural configuration, which imparts unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C18H20O2 |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one |
InChI |
InChI=1S/C18H20O2/c1-2-3-4-5-8-14-13-9-6-7-10-15(13)17-16(14)11-12-20-18(17)19/h6-10H,2-5,11-12H2,1H3/b14-8+ |
Clé InChI |
QAMLNXSSTYTNSP-RIYZIHGNSA-N |
SMILES isomérique |
CCCCC/C=C\1/C2=C(C3=CC=CC=C31)C(=O)OCC2 |
SMILES canonique |
CCCCCC=C1C2=C(C3=CC=CC=C31)C(=O)OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




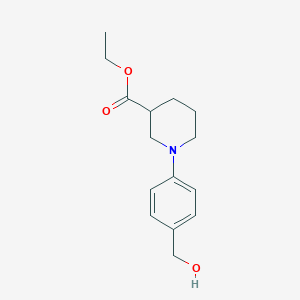


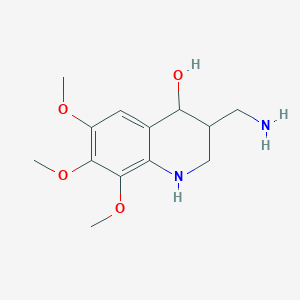
![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)
